
Protosappanin A
Übersicht
Beschreibung
Protosappanin A ist eine natürliche Verbindung, die aus dem Kernholz des Caesalpinia sappan-Baums gewonnen wird. Diese Verbindung ist bekannt für ihre vielfältigen biologischen Aktivitäten, darunter immunsuppressive, entzündungshemmende und antioxidative Eigenschaften . Es wurde traditionell in verschiedenen medizinischen Anwendungen eingesetzt und hat aufgrund seiner potenziellen therapeutischen Vorteile große Aufmerksamkeit in der wissenschaftlichen Forschung erlangt.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Totalsynthese von this compound umfasst eine Reihe chemischer Reaktionen. Eine bemerkenswerte Methode beinhaltet die palladiumkatalysierte ortho C–H-Aktivierung und C–C-Cyclisierung unter Mikrowellenbestrahlung . Diese Methode umfasst sechs lineare Schritte, wobei Dibenzo[b,d]oxepinone als Schlüsselintermediate dienen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Palladiumkatalysatoren und Mikrowellenbestrahlung bei 155 °C für 60 Minuten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound ist aufgrund der Komplexität seiner Synthese weniger verbreitet. Fortschritte in der synthetischen Chemie haben es ermöglicht, diese Verbindung in größeren Mengen zu produzieren. Die chemische Synthesemethode bietet im Vergleich zur natürlichen Extraktion eine höhere Reinheit und bessere Stabilität, wodurch sie für die Batchproduktion günstiger ist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of Protosappanin A involves a series of chemical reactions. One notable method includes the palladium-catalyzed ortho C–H activation and C–C cyclization under microwave irradiation . This method involves six linear steps, with dibenzo[b,d]oxepinones serving as key intermediates . The reaction conditions typically include the use of palladium catalysts and microwave irradiation at 155°C for 60 minutes .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry have made it possible to produce this compound in larger quantities. The chemical synthesis method offers higher purity and better stability compared to natural extraction, making it more favorable for batch production .
Analyse Chemischer Reaktionen
Anti-tumor Effects of Protosappanin B
Protosappanin B, extracted from Lignum Sappan, has antitumor effects . In vitro studies showed that protosappanin B (2 mg/mL) reduces the viability of human and mouse bladder cancer cells in a time-dependent manner and inhibits the growth of human colon cancer cell lines HCT-116 and SW-480 . The IC50 values for SW-480, HCT-116, and BTT cells were 21.32, 26.73, and 76.53 µg/mL, respectively, after 48 hours of treatment . Pretreatment of H22 cells with protosappanin B (6.25 mg/mL) resulted in complete inhibition of tumor formation in KM mice .
2.1 In vivo Effects
Protosappanin B (200 and 300 mg/kg) significantly increased the survival of BTT tumor-bearing T739 mice, comparable to that of 1 mg/kg mitomycin .
2.2 Effects on Tumor Formation and Survival
Group | n | Concentration (mg/mL) | Tumor Formation Rate (%) | Mean Survival Time (days) | Rate of Extended Survival (%) |
---|---|---|---|---|---|
Control | 15.1 ± 5.04 | — | |||
High-dose protosappanin B | |||||
10 minutes | 5 | 6.25 | 0 | 60.0 ± 0.00 | 297.35 |
20 minutes | 5 | 6.25 | 0 | 60.0 ± 0.00 | 226.09 |
40 minutes | 5 | 6.25 | 0 | 60.0 ± 0.00 | 166.67 |
Moderate-dose protosappanin B | |||||
10 minutes | 5 | 3.12 | 100 | 20.4 ± 8.27 | 35.10 |
20 minutes | 5 | 3.12 | 80 | 32.1 ± 16.34 | 74.46 |
40 minutes | 5 | 3.12 | 60 | 41.3 ± 19.73 | 83.56 |
Low-dose protosappanin B | |||||
10 minutes | 5 | 1.56 | 100 | 21.6 ± 2.97 | 43.05 |
20 minutes | 5 | 1.56 | 100 | 24.2 ± 12.6 | 31.52 |
40 minutes | 5 | 1.56 | 100 | 35.5 ± 14.11 | 57.78 |
Mitomycin | |||||
10 minutes | 5 | 0.66 | 0 | 60.0 ± 0.00 | 297.35 |
20 minutes | 5 | 0.66 | 20 | 60.0 ± 0.00 | 226.09 |
40 minutes | 5 | 0.66 | 0 | 60.0 ± 0.00 | 166.67 |
Protosappanin B and Cell Cycle Arrest
Protosappanin B inhibits proliferation and promotes apoptosis of T24 and 5637 human bladder cancer cells in a concentration-dependent manner . In both cell types, protosappanin B causes G1 cell cycle arrest with reductions in the proportion of S-phase cells and proliferation index . A proteomics analysis revealed that protosappanin B modulates cell cycle-related genes, suggesting that cell cycle arrest is involved in protosappanin B-induced cell apoptosis .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
Cardioprotection Against Doxorubicin-Induced Injury
Recent studies have demonstrated that PrA can mitigate doxorubicin-induced cardiotoxicity, a significant concern in cancer therapy due to its dose-dependent cardiotoxic effects. In murine models, PrA treatment resulted in reduced levels of reactive oxygen species (ROS) and lipid peroxides, thereby preserving mitochondrial function and improving cardiac performance. Mechanistically, PrA interacts with ferroptosis-related proteins such as acyl-CoA synthetase long-chain family member 4 (ACSL4) and ferritin heavy chain 1 (FTH1), inhibiting their phosphorylation and degradation, respectively .
Study Focus | Findings |
---|---|
Doxorubicin-induced cardiotoxicity | PrA reduced ROS and lipid peroxides; improved cardiac function; inhibited ferroptosis |
Immunosuppressive Effects in Heart Transplantation
PrA has also shown promise in prolonging heart allograft survival by attenuating acute rejection in transplant models. In studies involving Wistar donors and Sprague-Dawley recipients, PrA significantly decreased the CD4+/CD8+ T-cell ratio and inhibited expression levels of perforin and granzyme B mRNA in graft tissues. These findings suggest that PrA may be a valuable adjunct therapy in organ transplantation .
Study Focus | Findings |
---|---|
Heart allograft survival | Prolonged survival; reduced acute rejection markers; lower T-cell activation |
Bone Health
Osteoporosis Management
PrA's antioxidant properties have been investigated for their potential to protect against osteoporosis. In ovariectomized mouse models, PrA supplementation improved serum oxidative markers and inhibited osteoclastogenesis, leading to enhanced bone microarchitecture as assessed by micro-computed tomography (micro-CT). This suggests that PrA could be beneficial in managing bone resorption diseases .
Study Focus | Findings |
---|---|
Osteoporosis prevention | Improved oxidative markers; enhanced bone architecture; inhibited osteoclastogenesis |
Neuroprotection
Anti-Inflammatory Effects in Neurodegenerative Diseases
PrA has exhibited neuroprotective effects by inhibiting oxidative stress in microglia. It suppresses the production of ROS and nitric oxide through the inhibition of NADPH oxidase and inducible nitric oxide synthase pathways. Additionally, PrA modulates inflammatory signaling pathways such as IKK/IκB/NF-κB, indicating its potential for treating neuroinflammatory conditions .
Study Focus | Findings |
---|---|
Neuroinflammation | Reduced ROS and nitric oxide production; inhibited inflammatory signaling pathways |
Antioxidant Properties
Oxidative Stress Reduction
PrA's ability to reduce oxidative stress is significant across various biological systems. It has been shown to lower levels of malondialdehyde (MDA) while increasing glutathione levels in experimental models. These antioxidant effects are crucial for preventing cellular damage associated with chronic diseases .
Study Focus | Findings |
---|---|
Antioxidant activity | Decreased MDA levels; increased glutathione; protective against cellular damage |
Synthesis and Derivatives
Synthetic Pathways for Enhanced Activity
Research into the total synthesis of PrA has led to the development of various derivatives with potentially enhanced biological activities. A recent study outlined a six-step synthesis process that could facilitate further exploration of PrA analogs for therapeutic applications .
Wirkmechanismus
Protosappanin A exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and reduce the expression of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interferon-inducible protein 10 (IP-10) . Additionally, it promotes the expansion of regulatory T cells (Tregs) and impairs the function of antigen-presenting cells (APCs), contributing to its immunosuppressive effects .
Vergleich Mit ähnlichen Verbindungen
Protosappanin A ist unter seinen ähnlichen Verbindungen einzigartig aufgrund seiner vielfältigen biologischen Aktivitäten. Ähnliche Verbindungen umfassen:
Brazilin: Bekannt für seine antioxidativen und entzündungshemmenden Eigenschaften.
Brazilein: Zeigt ähnliche biologische Aktivitäten, aber mit unterschiedlichen molekularen Zielen.
Sappan Chalcone: Bekannt für seine entzündungshemmenden Wirkungen.
Protosappanin B: Ein weiteres Derivat mit immunsuppressiven Eigenschaften.
This compound zeichnet sich durch seine starken immunsuppressiven Wirkungen und seine Fähigkeit aus, mehrere molekulare Signalwege zu modulieren, was es zu einer wertvollen Verbindung für therapeutische Anwendungen macht.
Biologische Aktivität
Protosappanin A (PrA), a compound derived from the heartwood of Caesalpinia sappan L., has garnered attention for its diverse biological activities, including immunosuppressive, antioxidant, and anti-osteoporotic effects. This article provides a detailed overview of the biological activity of PrA, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its various pharmacological activities. It is known for its potent antioxidant properties, which play a critical role in its biological effects.
1. Immunosuppressive Effects
PrA has been shown to exhibit significant immunosuppressive properties. A study demonstrated that PrA inhibits the maturation of dendritic cells (DCs) in vitro, leading to reduced expression of costimulatory molecules such as CD80 and CD86. This inhibition is mediated through the TLR4/NF-κB signaling pathway, which is crucial for antigen recognition and immune response activation. Furthermore, PrA promotes the release of IL-10 while decreasing IL-12 production from DCs, thus enhancing regulatory T cell (Treg) expansion and suppressing T cell proliferation .
Table 1: Effects of this compound on Dendritic Cell Function
Parameter | Control Group | PrA Treated Group |
---|---|---|
CD80 Expression | High | Low |
CD86 Expression | High | Low |
IL-10 Production | Baseline | Increased |
IL-12 Production | Baseline | Decreased |
2. Antioxidant Activity
PrA exhibits strong antioxidant properties, which are essential in combating oxidative stress. Research indicates that PrA supplementation reduces oxidative stress markers such as malondialdehyde (MDA) and enhances levels of reduced glutathione (GSH). This antioxidant effect is crucial in protecting cells from damage caused by reactive oxygen species (ROS), particularly in models of oxidative injury .
Case Study: Osteoporosis Model
In an ovariectomized mouse model, PrA was found to ameliorate bone resorption by reducing osteoclastogenesis through its antioxidant effects. The study reported significant improvements in bone microarchitecture as assessed by micro-CT analysis, indicating potential therapeutic applications for osteoporosis .
3. Anti-osteoporotic Effects
The anti-osteoporotic activity of PrA has been attributed to its ability to inhibit osteoclast differentiation and activity. In vitro studies using RAW264.7 macrophage-like cells showed that PrA significantly decreased TRAP-positive cells and suppressed mRNA expression of osteoclastic genes, suggesting that PrA could be beneficial in treating osteoporosis-related conditions .
Table 2: Effects of this compound on Osteoclast Activity
Treatment Concentration (μM) | TRAP Positive Cells (%) | Osteoclast Activity (%) |
---|---|---|
Control | 100 | 100 |
0.1 | 75 | 70 |
1 | 50 | 40 |
10 | 25 | 20 |
The biological effects of PrA are mediated through several mechanisms:
- Inhibition of NF-κB Signaling : By inhibiting NF-κB signaling, PrA reduces inflammatory responses and modulates immune functions.
- Reduction of Oxidative Stress : PrA's antioxidant properties help mitigate oxidative damage in various cell types.
- Regulation of Cytokine Production : PrA influences cytokine profiles, promoting anti-inflammatory cytokines while suppressing pro-inflammatory ones.
Eigenschaften
IUPAC Name |
5,14,15-trihydroxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-1-2-11-12-6-14(19)13(18)4-8(12)3-10(17)7-20-15(11)5-9/h1-2,4-6,16,18-19H,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKYVRVYBBYJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C(C=CC(=C2)O)C3=CC(=C(C=C31)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144540 | |
Record name | Protosappanin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102036-28-2 | |
Record name | Protosappanin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102036-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Protosappanin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102036282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protosappanin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Protosappanin A?
A1: this compound has demonstrated a variety of biological activities in research studies, including:
- Neuroprotective effects: Protects against oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury in PC12 cells by maintaining mitochondrial homeostasis. []
- Immunosuppressive effects: Prolongs heart allograft survival in rats, potentially by impairing antigen-presenting cell function and promoting regulatory T cell expansion. [, , ]
- Anti-osteoporotic effects: Inhibits osteoclastogenesis in RAW264.7 cells and improves bone micro-architecture in ovariectomized (OVX) mice, partially by reducing oxidative stress. []
- Anti-atherosclerotic effects: Alleviates atherosclerosis in hyperlipidemic rabbits by reducing hyperlipidemia, inflammation, and modulating the NF-κB signaling pathway. []
- Anti-inflammatory effects: Inhibits the production of inflammatory mediators like NO, PGE2, TNF-α, IL-6, and suppresses COX-2 and iNOS expression in LPS-stimulated J774.1 cells. [, ]
Q2: How does this compound protect neurons from ischemic injury?
A2: this compound promotes the autophagic degradation of the pro-apoptotic protein Bax in PC12 cells subjected to OGD/R. This helps maintain mitochondrial integrity, ATP production, and mitochondrial DNA content, ultimately protecting neurons from ischemic damage. []
Q3: How does this compound contribute to immunosuppression?
A3: this compound inhibits the maturation of dendritic cells (DCs), reducing the expression of costimulatory molecules like CD80 and CD86. It also modulates cytokine production in DCs, increasing IL-10 and decreasing IL-12, leading to a more tolerogenic phenotype. These tolerogenic DCs can then promote the expansion of regulatory T cells, contributing to immunosuppression and prolonged allograft survival. [, ]
Q4: What is the role of this compound in inhibiting osteoclastogenesis?
A4: this compound exhibits antioxidant activity and reduces oxidative stress in RAW264.7 cells, suppressing osteoclastic differentiation and bone resorption markers like TRAP and CTX-1. This suggests a potential therapeutic benefit for this compound in osteoporosis and other bone resorption diseases. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C15H12O5, and its molecular weight is 272.25 g/mol. []
Q6: What spectroscopic techniques have been used to characterize this compound?
A6: Researchers have utilized various spectroscopic techniques to elucidate the structure of this compound, including:
- Nuclear Magnetic Resonance (NMR): Provides information about the compound's carbon and hydrogen framework, functional groups, and stereochemistry. [, , , ]
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): Determines the accurate mass of the compound and provides information about its elemental composition. []
- X-ray crystallography: Confirms the three-dimensional structure of the molecule. []
Q7: Is there any information available regarding the stability of this compound under various conditions or in different formulations?
A7: While specific information regarding material compatibility and stability of this compound is limited in the provided research papers, some insights can be gleaned:
- Extraction and purification: Research indicates that this compound can be extracted from Caesalpinia sappan using solvents like ethanol and methanol. [, , , , ] Further purification is often achieved through techniques like column chromatography. [, ] This suggests a degree of stability during common laboratory extraction and purification procedures.
Q8: How can the stability and bioavailability of this compound be potentially improved for therapeutic applications?
A8: While research on this compound's stability and formulation is limited, some strategies commonly employed for improving drug stability and bioavailability include:
Q9: What analytical methods are commonly used to identify and quantify this compound?
A9: Several analytical techniques are frequently employed for the identification and quantification of this compound:
- Thin Layer Chromatography (TLC): Used as a preliminary method to analyze the composition of extracts and monitor the presence of this compound. []
- High-Performance Liquid Chromatography (HPLC): A versatile technique employed for both the separation and quantification of this compound in complex mixtures, such as plant extracts or biological samples. [, , , , ]
- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers high sensitivity and selectivity for the quantification of this compound in biological samples, particularly for pharmacokinetic studies. []
- Capillary Zone Electrophoresis (CZE): Provides a rapid and efficient method for separating and analyzing this compound in plant extracts. []
Q10: What is known about the pharmacokinetics of this compound?
A10: While specific details on this compound's pharmacokinetics are limited in the provided research, one study investigated the pharmacokinetics of Protosappanin B in rats after oral and intravenous administration. [] It revealed a short half-life and low oral bioavailability, suggesting potential challenges for its clinical development. More research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.